molecular formula C19H26ClN7O B10986042 C19H26ClN7O

C19H26ClN7O

Cat. No.: B10986042
M. Wt: 403.9 g/mol
InChI Key: OVMCMMJPIVBWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the molecular formula C19H26ClN7O aminopurvalanol A . It is a selective, cell-permeable, and competitive inhibitor of cyclin-dependent kinases (CDKs). This compound has significant implications in the field of cancer research due to its ability to inhibit key enzymes involved in cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminopurvalanol A can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of aminopurvalanol A involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Aminopurvalanol A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of aminopurvalanol A, each with potentially different biological activities.

Scientific Research Applications

Aminopurvalanol A has a wide range of applications in scientific research:

Mechanism of Action

Aminopurvalanol A exerts its effects by competitively inhibiting cyclin-dependent kinases. It binds to the ATP-binding site of these enzymes, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. The primary molecular targets include CDK1, CDK2, and CDK5, which are involved in different phases of the cell cycle .

Comparison with Similar Compounds

Aminopurvalanol A is unique due to its high selectivity and potency as a CDK inhibitor. Similar compounds include:

    Purvalanol A: Another CDK inhibitor with a similar structure but different side chains.

    Roscovitine: A well-known CDK inhibitor with a broader spectrum of activity.

    Flavopiridol: An older CDK inhibitor with less selectivity compared to aminopurvalanol A.

Aminopurvalanol A stands out due to its higher selectivity for CDKs and its ability to permeate cells effectively, making it a valuable tool in cancer research .

Properties

Molecular Formula

C19H26ClN7O

Molecular Weight

403.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C19H26ClN7O/c20-15-6-8-17(25-23-15)27-11-9-14(10-12-27)18(28)22-19-21-16(24-26-19)7-5-13-3-1-2-4-13/h6,8,13-14H,1-5,7,9-12H2,(H2,21,22,24,26,28)

InChI Key

OVMCMMJPIVBWBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=NC(=NN2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl

Origin of Product

United States

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